2CB-Ind

Beschreibung

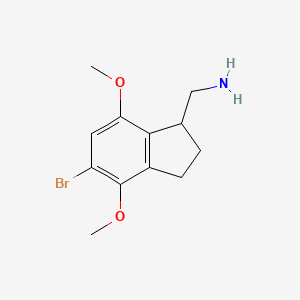

Structure

3D Structure

Eigenschaften

CAS-Nummer |

912342-23-5 |

|---|---|

Molekularformel |

C12H16BrNO2 |

Molekulargewicht |

286.16 g/mol |

IUPAC-Name |

(5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |

InChI |

InChI=1S/C12H16BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h5,7H,3-4,6,14H2,1-2H3 |

InChI-Schlüssel |

HCLPGYNQMVSQIM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C2=C1C(CC2)CN)OC)Br |

Andere CAS-Nummern |

912342-23-5 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 2cb Ind

Established Synthetic Routes to 2C-B and Analogues Relevant to 2CB-Ind

The synthesis of 2C-B, or 4-bromo-2,5-dimethoxyphenethylamine, is a critical first step in the conceptual synthesis of this compound. Numerous methods for the synthesis of 2C-B and other 2C-series compounds have been developed, primarily starting from 2,5-dimethoxybenzaldehyde (B135726).

The most common and classical synthetic route to 2C-B begins with the Henry reaction, which involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane. This reaction is typically catalyzed by a base, such as ammonium (B1175870) acetate, to yield the corresponding β-nitrostyrene derivative, 2,5-dimethoxy-β-nitrostyrene.

The subsequent and crucial step is the reduction of the nitro group and the double bond of the β-nitrostyrene. A variety of reducing agents can be employed for this transformation:

Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of reducing the nitrostyrene (B7858105) to the desired phenethylamine (B48288) in a single step. However, LAH is a hazardous and controlled substance, which has led to the exploration of alternative reducing agents.

Alternative Reducing Agents: To avoid the use of LAH, other reduction methods have been developed. These include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, and reductions with other metal hydrides like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. Another alternative is the use of metallic reducing agents, such as iron in an acidic medium.

An alternative pathway to the phenethylamine backbone involves the use of 2,5-dimethoxyphenylacetic acid. This can be converted to the corresponding amide, which is then subjected to a Hofmann rearrangement to yield the amine with one less carbon atom. However, this route is generally less direct than the nitrostyrene reduction pathway.

The final step in the synthesis of 2C-B is the bromination of the 2,5-dimethoxyphenethylamine (2C-H) intermediate. This is an electrophilic aromatic substitution reaction, typically carried out using elemental bromine in a solvent such as acetic acid. The bromine atom is directed to the 4-position of the aromatic ring due to the activating and ortho-, para-directing effects of the two methoxy (B1213986) groups.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Notes |

| Henry Condensation | 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate | 2,5-dimethoxy-β-nitrostyrene | Base-catalyzed condensation reaction. |

| Reduction | 2,5-dimethoxy-β-nitrostyrene, Lithium Aluminum Hydride (LAH) in an ether solvent | 2,5-dimethoxyphenethylamine (2C-H) | Powerful but hazardous reducing agent. |

| Alternative Reduction | 2,5-dimethoxy-β-nitrostyrene, H2 gas, Pd/C or Raney Ni catalyst | 2,5-dimethoxyphenethylamine (2C-H) | Catalytic hydrogenation. |

| Bromination | 2,5-dimethoxyphenethylamine, Bromine (Br2), acetic acid | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Electrophilic aromatic substitution. |

While 2C-B itself is not chiral, the synthesis of chiral phenethylamine analogues is a significant area of research. Stereoselective synthesis is crucial when the target molecule has a chiral center, as different enantiomers can exhibit vastly different biological activities. For analogues of 2C-B with a chiral center, for instance, at the alpha or beta position of the ethylamine (B1201723) side chain, several stereoselective methods can be employed:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to produce a specific stereoisomer. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, can be used to catalyze reactions such as hydrogenation or alkylation in an enantioselective manner.

Resolution of Racemates: A racemic mixture of a chiral compound can be separated into its individual enantiomers through various resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility.

Adaptations and Innovations in this compound Synthesis

One plausible approach would involve the N-alkylation of 2C-B with a molecule containing a leaving group two carbons away from the nitrogen, followed by an intramolecular Friedel-Crafts type reaction. For example, N-alkylation with a 2-haloethyl group could be followed by an acid-catalyzed cyclization.

Another potential strategy is the Pictet-Spengler reaction. chemeurope.comebrary.netwikipedia.orgnih.govnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. While the classic Pictet-Spengler reaction forms a six-membered ring, variations of this reaction or similar intramolecular cyclizations could potentially be adapted to form the five-membered indane ring of this compound, possibly by using a different starting material or cyclization conditions.

A hypothetical synthetic sequence could involve:

N-protection of 2C-B: The primary amine of 2C-B would likely need to be protected to prevent side reactions in subsequent steps.

Introduction of a suitable side chain: A side chain that can participate in a cyclization reaction would be introduced.

Intramolecular Cyclization: An acid-catalyzed reaction, such as a Friedel-Crafts alkylation or a related cyclization, would be used to form the indane ring.

Deprotection: The protecting group on the amine would be removed to yield this compound.

| Proposed Reaction Step | Potential Reagents and Conditions | Purpose |

| N-Protection | Boc-anhydride or other suitable protecting group | To prevent side reactions at the amine. |

| Side Chain Introduction | Alkylation with a dihaloalkane | To introduce a handle for cyclization. |

| Intramolecular Cyclization | Lewis acid (e.g., AlCl3) or strong protic acid | To form the indane ring structure. |

| Deprotection | Acidic conditions (e.g., TFA) for Boc group | To reveal the primary amine of this compound. |

Characterization of Synthetic Intermediates and Reaction By-products

The characterization of intermediates and by-products is essential for monitoring the progress of a synthesis and ensuring the purity of the final product. The analytical techniques used would be standard for organic chemistry and would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the structure of the intermediates and the final product. For example, in the ¹H NMR of 2C-B, characteristic signals for the aromatic protons, the methoxy groups, and the ethylamine side chain would be expected. oup.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compounds and to gain information about their structure through fragmentation patterns. The presence of bromine in 2C-B and this compound would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). oup.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecules, such as the N-H stretch of the amine and the C-O stretch of the methoxy groups.

During the synthesis of 2C-B, potential by-products could include unreacted starting materials, products of incomplete reduction, and isomers formed during the bromination step. For example, if the bromination is not carefully controlled, dibrominated or other positional isomers could be formed. An analysis of street samples of 2C-B has identified the N-acetyl derivative of 2C-B as a common impurity, likely formed as a by-product of the synthesis. wikipedia.org

In the proposed synthesis of this compound, by-products could arise from incomplete cyclization, side reactions during the introduction of the side chain, or rearrangement reactions during the cyclization step. Careful chromatographic purification, such as column chromatography or high-performance liquid chromatography (HPLC), would be necessary to isolate the desired product from these impurities.

| Compound | Expected ¹H NMR Signals | Expected Mass Spectrum Features |

| 2,5-dimethoxy-β-nitrostyrene | Aromatic protons, methoxy groups, vinylic protons, nitro group will not be directly observed. | Molecular ion peak corresponding to C10H11NO4. |

| 2,5-dimethoxyphenethylamine (2C-H) | Aromatic protons, methoxy groups, two methylene (B1212753) groups of the ethylamine chain, amine protons. | Molecular ion peak corresponding to C10H15NO2. |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Two singlets for the aromatic protons, two singlets for the methoxy groups, two triplets for the ethylamine chain. oup.com | Molecular ion peak with characteristic bromine isotope pattern (m/z and m/z+2) for C10H14BrNO2. oup.com |

| N-acetyl-2C-B | Similar to 2C-B but with an additional singlet for the acetyl methyl group and a downfield shift of the N-H proton. | Molecular ion peak with bromine isotope pattern for C12H16BrNO3. |

| This compound (hypothetical) | Aromatic protons, methoxy groups, protons of the indane ring system, amine protons. | Molecular ion peak with bromine isotope pattern for C12H16BrNO2. |

Pharmacological Characterization of 2cb Ind

Receptor Binding Profiles of 2CB-Ind

The primary mechanism of action for many hallucinogenic phenethylamines involves interaction with serotonin (B10506) 5-HT₂ family receptors. Research into this compound has focused on quantifying its affinity and functional activity at these and other related receptors to build a comprehensive pharmacological profile.

Serotonin Receptor Affinities (5-HT₂A, 5-HT₂C, 5-HT₁A, 5-HT₁B)

Radioligand binding studies have been employed to determine the affinity of this compound for various serotonin receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Kᵢ), with a lower value indicating a higher affinity.

Racemic this compound demonstrates a moderate affinity for the human 5-HT₂A receptor, with a reported Kᵢ value of 47 nM. scienceopen.comljmu.ac.uk It is characterized as a moderately potent and selective agonist for both 5-HT₂A and 5-HT₂C receptors. scienceopen.comljmu.ac.uk While specific Kᵢ values for the 5-HT₂C, 5-HT₁A, and 5-HT₁B receptors are not detailed in available literature, studies on the broader class of 2C compounds suggest that they generally possess a lower affinity for the 5-HT₁A receptor subtype.

Table 1: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) |

| h5-HT₂A | Racemic this compound | 47 scienceopen.comljmu.ac.uk |

| 5-HT₂C | Racemic this compound | Data Not Available |

| 5-HT₁A | Racemic this compound | Data Not Available |

| 5-HT₁B | Racemic this compound | Data Not Available |

Characterization of Receptor Agonism and Partial Agonism

Beyond simple binding affinity, functional assays are crucial to determine whether a compound activates a receptor (agonism) and to what degree (efficacy). This compound is classified as an agonist at the 5-HT₂A and 5-HT₂C receptors. scienceopen.comljmu.ac.uk This is in line with its parent compound, 2C-B, which is known to be a partial agonist at these receptors. nih.gov However, specific quantitative data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in functional assays, such as those measuring G-protein activation or second messenger production, are not extensively detailed in the reviewed literature.

Exploration of Functional Selectivity at Serotonin Receptors

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. The 5-HT₂A receptor, for instance, primarily signals through Gαq to activate phospholipase C, but can also engage other pathways, such as those involving β-arrestin. bath.ac.uknih.gov The foundational research on this compound describes it and its related aminomethylbenzocycloalkane analogs as "functionally selective 5-HT₂A receptor agonists." This suggests that the conformational restriction of this compound may favor a specific signaling cascade over others, though detailed comparative data on its pathway-specific potency and efficacy are limited.

Investigation of Adrenergic Receptor Affinities (e.g., α₁-adrenoceptors)

Cross-reactivity with other receptor systems is an important aspect of a compound's pharmacological profile. Studies on the broader class of 2C-series phenethylamines indicate a known affinity for alpha-adrenergic receptors. For example, the 2C-B analog 25B-NBOMe shows a notable affinity for α₁-adrenergic receptors. However, specific binding data for this compound at adrenergic receptor subtypes have not been reported in the available scientific literature.

Analysis of Dopaminergic Receptor and Monoamine Transporter Interactions

The potential for a psychoactive compound to interact with the dopamine (B1211576) system, either through direct receptor binding or by affecting dopamine transporters, is of significant interest. Generally, phenethylamine (B48288) psychedelics like mescaline and the 2C-X family exhibit low affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). Some studies on 2C-B have indicated it may act as a weak inhibitor of these transporters. There is currently a lack of specific data quantifying the affinity of this compound for dopaminergic receptors (such as D₁ or D₂) or for the monoamine transporters.

Neurochemical Investigations of this compound Analogues

The study of structurally related compounds provides valuable context for understanding the pharmacology of this compound. The primary structural difference between these analogs often lies in the size of the cycloalkane ring fused to the benzene (B151609) ring, which alters the conformational restriction of the molecule.

One of the most significant analogs is TCB-2 , the benzocyclobutene counterpart of 2C-B. Unlike this compound, which is several times weaker than 2C-B, TCB-2 is a highly potent 5-HT₂A receptor agonist. scienceopen.comljmu.ac.uk The (R)-enantiomer of TCB-2 exhibits an exceptionally high affinity for the human 5-HT₂A receptor, with a Kᵢ value of 0.26 nM. TCB-2 has been utilized as a research tool to probe 5-HT₂A receptor function and has been shown to preferentially stimulate the Gq-mediated phospholipase C signaling pathway, highlighting its functional selectivity.

Other analogs of the parent compound 2C-B include 2C-B-FLY and N-benzyl derivatives like 25B-NBOMe . These compounds exhibit complex pharmacologies, including interactions with monoamine transporters and adrenergic receptors, further illustrating the diverse effects that can arise from structural modifications to the core phenethylamine scaffold.

Modulation of Neurotransmitter Systems (e.g., Dopamine, Serotonin, Norepinephrine)

This compound is recognized as a moderately potent and selective agonist for the serotonin 5-HT₂ₐ and 5-HT₂𝒸 receptors. This interaction with the serotonin system is a key characteristic of its pharmacological action.

Preclinical Studies on Neurotransmitter Metabolite Concentrations (e.g., DOPAC)

There is a lack of specific preclinical studies investigating the effects of this compound on the concentrations of neurotransmitter metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC). For the parent compound, 2C-B, one preclinical study observed a decrease in DOPAC concentrations in the nucleus accumbens. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Involvement in Pharmacological Action

Direct studies on the interaction between this compound and monoamine oxidase (MAO) enzymes are not available. However, the metabolism of its parent compound, 2C-B, is known to be mediated by both MAO-A and MAO-B. nih.govwikipedia.org Inhibition of these enzymes can lead to elevated levels of monoamines. A study on a range of 2C-series compounds demonstrated that many of them have the potential to inhibit both MAO-A and MAO-B. nih.gov For instance, 2C-B was shown to be a substrate for both isoenzymes. mdpi.com This suggests that the pharmacological action of related compounds could be influenced by MAO activity.

Cytochrome P450 Enzyme Contributions to Receptor Interactions

Specific data on the role of cytochrome P450 (CYP450) enzymes in the receptor interactions of this compound is not documented in the scientific literature. For its structural analog, 2C-B, it is understood that the CYP450 system plays a lesser role in its metabolism compared to MAO enzymes. nih.govnih.gov The biotransformation of many xenobiotics involves the CYP450 enzyme superfamily, which can influence the concentration and activity of a compound at its receptor targets. nih.gov

In Vitro Pharmacodynamics and Cellular Assays

Ligand-Receptor Interaction Studies (e.g., Ki and EC₅₀ Determinations)

In vitro studies have provided some data on the binding affinity of this compound at serotonin receptors. The primary target for this compound is the 5-HT₂ₐ receptor.

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Racemic this compound | Human 5-HT₂ₐ | 47 nM |

For comparison, the parent compound 2C-B acts as a partial agonist at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 receptors. nih.gov In Xenopus laevis oocytes, 2C-B was found to be a potent antagonist of the 5-HT₂ₐ receptor. nih.gov

Cellular Pathway Activation (e.g., 5-HT₂ₐ-coupled Phospholipase D pathway)

Compound Names

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | 2-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine |

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine |

| DOPAC | 3,4-Dihydroxyphenylacetic acid |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

Metabolic Pathways and Biotransformation of 2cb Ind

Identification of Phase I Metabolites of 2CB-Ind and Related Compounds

There is no scientific literature available that identifies the specific Phase I metabolites of this compound. Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on a parent compound. While the metabolism of the structurally related compound 2C-B has been investigated, showing metabolites resulting from oxidative deamination and demethylation, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Identification of Phase II Metabolites of this compound and Related Compounds

Currently, there are no published studies that have identified or characterized any Phase II metabolites of this compound. Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. Without foundational studies on the Phase I metabolism of this compound, the nature of its potential Phase II conjugates remains entirely speculative.

In Vitro Metabolic Studies (e.g., Human Liver Microsomes, C. elegans)

A comprehensive search of scientific databases reveals a lack of in vitro metabolic studies conducted specifically on this compound. Human liver microsomes are a standard tool for investigating the metabolism of new chemical entities, as they contain a high concentration of drug-metabolizing enzymes. Similarly, model organisms such as C. elegans are sometimes used in toxicological and metabolic screening. However, no such studies have been published for this compound to date.

Comparative Metabolism Across Species (e.g., Rat Models)

There is no available data from comparative metabolic studies of this compound across different species, including rat models. Such studies are crucial for understanding interspecies differences in drug metabolism and for extrapolating preclinical data to humans. The absence of this research means that the metabolic profile of this compound in any animal model is currently unknown.

Enzyme Systems Involved in this compound Biotransformation (e.g., MAO, CYP450)

The specific enzyme systems responsible for the biotransformation of this compound have not been identified. For the related compound 2C-B, studies have indicated the involvement of both monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes in its metabolism. However, due to the structural differences between 2C-B and the conformationally-restricted this compound, it cannot be assumed that the same enzymes are involved, or to what extent, in the metabolism of this compound without dedicated enzymatic studies.

Analytical Methodologies for 2cb Ind Detection and Quantification

Spectroscopic Techniques for 2CB-Ind Characterization (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous identification of compounds and the determination of their structure, including the position of substituents on an aromatic ring. nih.gov For this compound, ¹H NMR and ¹³C NMR spectroscopy can provide characteristic chemical shifts and coupling constants that serve as a definitive fingerprint of the molecule.

In a study characterizing the designer drug bk-2C-B, a cathinone derivative of 2C-B, NMR spectroscopy was instrumental in confirming the position of the substituents on the phenyl ring. nih.gov Furthermore, NMR can be used for quantitative purposes. Quantitative NMR (qNMR) is a powerful analytical tool that allows for the determination of the purity of a substance or the concentration of an analyte in a solution without the need for a specific reference standard of the analyte itself; instead, a certified internal standard of a different compound can be used. nih.govusp.orgspectroscopyeurope.com This is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. usp.org

Electrochemical Methods for this compound Detection (e.g., Square-Wave Adsorptive Stripping Voltammetry)

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of electroactive compounds like this compound. These techniques are particularly well-suited for screening purposes and can be implemented in portable devices for on-site analysis. uantwerpen.be

One study reported the development of a two-step electrochemical sensor to differentiate between MDMA and 2C-B in seized ecstasy tablets. uantwerpen.beresearchgate.net The method utilized square wave voltammetry. In the second step, an in-situ derivatization with formaldehyde was performed, which enhanced the electrochemical profile of 2C-B, allowing for its clear differentiation from MDMA. uantwerpen.be Another approach for the detection of 2C-B in seized and oral fluid samples employed square-wave adsorptive stripping voltammetry using a screen-printed electrode modified with graphite and chitosan. This method demonstrated a low limit of detection of 0.015 µmol L⁻¹. researchgate.net Voltammetric methods, such as differential pulse voltammetry (DPV), have also been successfully applied to the detection of other phenethylamines. researchgate.net

Sample Preparation Techniques for Complex Matrices (e.g., Solid Phase Extraction)

The analysis of this compound in complex biological matrices such as urine, blood, or hair necessitates an effective sample preparation step to remove interfering substances and concentrate the analyte of interest. nih.gov Solid-phase extraction (SPE) is a widely used technique for this purpose. ceon.rs

The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For the extraction of this compound, which is a basic compound, a cation-exchange sorbent is often effective. A study on the GC-MS analysis of 2C-B in urine employed a polymeric strong cation exchange sorbent (Strata X-C). ceon.rs Other sorbent types, such as reversed-phase (e.g., C18) or polymeric reversed-phase (e.g., Oasis HLB), could also be applicable depending on the specific requirements of the analysis. researchgate.net

For hair analysis, a different sample preparation approach is required. A reported method for the UHPLC-HRMS/MS analysis of 2C-B in hair involved a multi-step process:

Decontamination: Double washing with dichloromethane to remove external contaminants. mdpi.com

Homogenization: Trituration of the hair to increase the surface area and facilitate extraction. mdpi.com

Extraction: Incubation of the triturated hair in methanol for an extended period, followed by sonication to enhance the extraction efficiency. mdpi.com

Table 3: Common Solid Phase Extraction Sorbent Types

| Sorbent Type | Mechanism of Interaction | Typical Application for this compound |

|---|---|---|

| Polymeric Strong Cation Exchange | Ion-exchange | Extraction from urine. ceon.rs |

| Reversed-Phase (e.g., C18) | Hydrophobic interactions | General purpose extraction from aqueous matrices. nih.gov |

| Polymeric Reversed-Phase (e.g., Oasis HLB) | Mixed-mode (hydrophobic and hydrophilic) | Extraction of a wide range of compounds from aqueous samples. researchgate.net |

| Porous Graphitized Carbon (PGC) | Adsorption | Extraction of polar and non-polar compounds. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning | Extraction of polar compounds. nih.gov |

Development and Validation of Quantitative Analytical Assays

The development and validation of a quantitative analytical assay for this compound would be a crucial step for its definitive identification and measurement in various samples. This process would involve selecting an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and rigorously testing its performance. The validation process ensures that the method is suitable for its intended purpose, providing reliable and reproducible results. However, at present, specific studies detailing these processes for this compound are not available in the public domain.

In quantitative analysis, calibration is essential to determine the concentration of an analyte in a sample. An external calibration strategy involves creating a calibration curve using standards of the pure analyte prepared in a solvent.

A matrix-matched calibration strategy is often preferred for complex samples, such as biological fluids or seized drug materials. This approach involves preparing the calibration standards in a blank matrix that is similar in composition to the samples being analyzed. This helps to compensate for matrix effects, where other components in the sample can interfere with the analytical signal of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.

While these are standard practices in analytical chemistry, the application and specifics of these calibration strategies for the quantification of this compound have not been documented in available scientific literature. Therefore, no data tables can be generated at this time to illustrate typical calibration ranges or validation parameters for this compound analysis.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These values are critical for assessing the sensitivity of an analytical method and are determined experimentally during method validation. For a novel compound like this compound, establishing the LOD and LOQ across various potential matrices (e.g., blood, urine, oral fluid, and seized materials) would be a key objective for forensic and toxicological laboratories. As of now, there are no published studies that provide specific LOD and LOQ values for this compound.

Structure Activity Relationship Sar Studies of 2cb Ind and Analogues

Comparative Analysis of 2CB-Ind with 2C-B and its Derivatives

This compound, a conformationally-restricted analogue of 2C-B, demonstrates a distinct pharmacological profile when compared to its more flexible parent compound and other rigidified derivatives. The primary difference lies in its potency at the human 5-HT2A receptor. Racemic this compound displays a binding affinity (Ki) of 47 nM at this receptor, indicating moderate potency. wikipedia.orgiiab.me In contrast, its parent compound, 2C-B, is a potent partial agonist at both 5-HT2A and 5-HT2C receptors. nih.govnih.gov

A critical comparison arises with another conformationally restricted analogue, TCB-2, which is a benzocyclobutene derivative of 2C-B. Unlike this compound, TCB-2 is considerably more potent than 2C-B. wikipedia.orgiiab.me This highlights that the method of rigidifying the phenethylamine (B48288) structure is a key determinant of receptor affinity. While the cyclobutene ring of TCB-2 enhances binding, the indane structure of this compound results in a compound that is several times weaker than 2C-B. wikipedia.org This suggests that the specific gauche conformation of the ethylamine (B1201723) side chain imposed by the indane ring system in this compound is less optimal for 5-HT2A receptor binding compared to the conformation adopted by TCB-2 or the flexible nature of 2C-B itself.

| Compound | Structure | Receptor Affinity (Ki) at 5-HT2A | Potency Comparison |

| 2C-B | Flexible Phenethylamine | High (Partial Agonist) nih.govnih.gov | Baseline |

| This compound | Indane Analogue | 47 nM (racemic) wikipedia.orgiiab.me | Several times weaker than 2C-B wikipedia.org |

| TCB-2 | Benzocyclobutene Analogue | Not specified, but higher than 2C-B wikipedia.orgiiab.me | Considerably more potent than 2C-B wikipedia.org |

Impact of Conformationally Restricted Structures on Receptor Interactions

The core structural feature of this compound is the integration of the ethylamine side chain of 2C-B into a five-membered indane ring. This conformational restriction prevents the free rotation that is characteristic of phenethylamines like 2C-B, locking the side chain into a specific spatial arrangement relative to the phenyl ring. This rigidity significantly impacts how the molecule interacts with the binding pocket of serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes, for which it is a moderately potent and selective agonist. wikipedia.orgiiab.me

The reduced potency of this compound compared to 2C-B suggests that the fixed conformation is not ideal for optimal interaction with the 5-HT2A receptor. wikipedia.org In contrast, other rigid analogues, such as the dihydrofuran derivative 2C-B-Fly, also show altered efficacy. Studies on related compounds have shown that tethering the methoxy (B1213986) groups into a dihydrofuran structure, as seen in 2C-B-Fly, can be detrimental to anti-inflammatory efficacy mediated by the 5-HT2A receptor, despite maintaining high affinity. acs.org This demonstrates that while conformational restriction can increase receptor affinity in some cases (e.g., TCB-2), in others (e.g., this compound), it can lead to a decrease in binding potency by forcing the molecule into a less favorable orientation for receptor activation.

Influence of Substituent Modifications (e.g., Bromine, Methoxy Groups, N-substitution) on Pharmacological Profiles

The pharmacological profile of this compound is heavily influenced by the specific substituents on its aromatic ring and the potential for substitution on the amine group.

Bromine Atom: The bromine atom at the 4-position of the phenyl ring is a key feature shared with 2C-B. In the broader class of 2,5-dimethoxyphenethylamines, decorating the scaffold with a lipophilic substituent in the 4-position, such as bromine or iodine, generally confers increased agonist potency at 5-HT2 receptors. nih.gov The rank order of 5-HT2A receptor antagonist potency for this family of drugs has been shown to be 2C-I > 2C-B > 2C-D > 2C-H, indicating that the nature of this substituent is critical for activity. researchgate.net

Methoxy Groups: The two methoxy groups at the 2- and 5-positions are crucial for receptor affinity. For 2C-B analogues, the deletion of the 5-methoxy group results in a 20-fold drop in agonist potency at the 5-HT2A receptor, while deletion of the 2-methoxy group causes a more than 500-fold drop in potency. nih.gov This underscores the essential role of both methoxy groups in orienting the molecule within the receptor binding site.

N-substitution: While specific N-substituted derivatives of this compound are not widely reported, studies on 2C-B provide valuable SAR insights. Most simple N-alkyl substitutions on 2C-B, such as N-methyl or N-ethyl, result in a considerable decrease in potency. nih.govwikipedia.org For instance, N-ethyl-2C-B has a 40-times lower affinity for the 5-HT2A receptor than 2C-B. wikipedia.org Conversely, N-benzylation of the amine can lead to derivatives with higher binding affinity, a discovery that ultimately led to the development of highly potent compounds like the NBOMes. nih.govwikipedia.org

| Modification on 2C-B Scaffold | Effect on 5-HT2A Receptor Affinity/Potency |

| 4-Position Halogen (Br) | Increases potency compared to unsubstituted (2C-H) nih.govresearchgate.net |

| Deletion of 5-Methoxy Group | ~20-fold drop in potency nih.gov |

| Deletion of 2-Methoxy Group | >500-fold drop in potency nih.gov |

| N-Ethyl Substitution | ~40-fold lower affinity wikipedia.org |

| N-Benzyl Substitution | Higher binding affinity wikipedia.org |

Stereochemical Considerations in this compound Activity

Chirality plays a critical role in the interaction of drug molecules with biological receptors, which are themselves chiral. researchgate.net this compound possesses a chiral center at the 1-position of the indane ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2CB-Ind and (S)-2CB-Ind.

The reported binding affinity for this compound (Ki of 47 nM at the human 5-HT2A receptor) is for the racemic mixture, which is a 1:1 mixture of both the (R) and (S) enantiomers. wikipedia.org It is common for enantiomers of a chiral drug to exhibit different pharmacological and toxicological profiles. researchgate.net One enantiomer (the eutomer) may be significantly more potent or have a different mode of action than the other (the distomer). Although specific studies isolating and characterizing the individual enantiomers of this compound are not detailed in the available literature, it is highly probable that one enantiomer is more active at the 5-HT2A receptor than the other. A full understanding of the SAR would require the synthesis and pharmacological evaluation of the individual (R) and (S) isomers.

Relationship Between Molecular Structure and Enzyme Metabolism

While specific metabolic studies on this compound are limited, its metabolic fate can be inferred from the known biotransformation pathways of its parent compound, 2C-B. The metabolism of 2C-B is primarily mediated by monoamine oxidase enzymes (MAO-A and MAO-B) and, to a lesser degree, the cytochrome P450 (CYP450) system. nih.govwikipedia.org

The main metabolic pathways for 2C-B include:

Oxidative deamination: The primary amine is removed by MAO, forming an intermediate aldehyde, which is then either oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) or reduced to 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE). wikipedia.orgresearchgate.net

O-demethylation: One of the methoxy groups is removed, likely by CYP450 enzymes, which can be followed by further oxidative deamination. wikipedia.orgtiaft.org

For this compound, the aminomethyl group attached to the indane ring would still be susceptible to oxidative deamination by MAO. However, the rigid indane structure might influence the rate of metabolism compared to the flexible side chain of 2C-B. The methoxy groups on the aromatic ring would remain targets for O-demethylation by CYP450 enzymes. Therefore, the expected metabolites of this compound would be analogous to those of 2C-B, resulting from deamination and demethylation reactions.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of psychoactive compounds. Techniques like molecular docking can be used to predict the binding affinity and orientation of a ligand, such as this compound, within the active site of a target receptor, like the 5-HT2A receptor. mdpi.com

These models can help elucidate the SAR of this compound by:

Simulating Interactions: Docking simulations can model the molecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between this compound and the amino acid residues of the 5-HT2A receptor's binding pocket. mdpi.com

Comparing Analogues: By modeling this compound, 2C-B, and TCB-2, researchers can computationally rationalize the observed differences in their potencies. For example, modeling could show how the fixed conformation of this compound results in a less favorable binding pose compared to the more flexible 2C-B or the differently constrained TCB-2.

Analyzing Stereochemistry: The binding of the individual (R) and (S) enantiomers of this compound can be modeled separately to predict which one has a higher affinity and provide a structural basis for any observed stereoselectivity.

By integrating these computational approaches with experimental data, a more complete and predictive understanding of the SAR for this compound and related compounds can be developed. mdpi.com

Preclinical Behavioral and Neurophysiological Studies Non Human

Locomotor Activity Assessments

In preclinical studies using rat models, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been shown to exert a biphasic effect on locomotor activity. Initial administration is followed by an inhibitory phase, characterized by a decrease in movement, which is subsequently replaced by an excitatory phase, or hyperlocomotion. This is in contrast to the effects of amphetamine, which typically induces only a state of hyperlocomotion. The initial inhibitory effect of 2C-B is observed at lower doses, while higher doses lead to the subsequent excitatory effects.

| Phase | Effect | Dose-Dependency |

|---|---|---|

| Initial Phase | Inhibitory (Decreased Locomotion) | Observed at lower doses |

| Later Phase | Excitatory (Hyperlocomotion) | Observed at higher doses |

Neurophysiological Correlates: Electroencephalography (EEG) Power Spectra and Coherence

The neurophysiological effects of 2C-B have been investigated in freely moving rats through electroencephalography (EEG). The compound induces distinct, dose-dependent changes in EEG power spectra and coherence. At lower doses, 2C-B leads to a decrease in both EEG power spectra and coherence.

Conversely, higher doses of 2C-B produce a more complex, biphasic effect on EEG power. An initial decrease in EEG power is followed by a subsequent increase. The effects on EEG coherence at higher doses are also variable, with both decreases and increases being observed. These changes in brain functional connectivity are thought to mirror the behavioral and neurochemical alterations induced by the compound. For comparison, amphetamine has been shown to primarily increase EEG power and coherence in the theta and alpha bands. The increases in theta and alpha power and coherence following 2C-B administration have been temporally linked to the increase in locomotor activity.

| Dose | Effect on EEG Power Spectra | Effect on EEG Coherence |

|---|---|---|

| Low | Decrease | Decrease |

| High | Biphasic: Initial Decrease followed by an Increase | Variable: Decrease and Increase observed |

Sensorimotor Gating Evaluations: Prepulse Inhibition (PPI) of Acoustic Startle Response (ASR)

Sensorimotor gating, a neurological process that filters out unnecessary sensory information, is often evaluated using the prepulse inhibition (PPI) of the acoustic startle response (ASR) paradigm. Preclinical studies in rats have shown that 2C-B induces deficits in PPI. Interestingly, while both 2C-B and amphetamine disrupt PPI, they have opposing effects on the acoustic startle response itself.

| Compound | Effect on Prepulse Inhibition (PPI) | Effect on Acoustic Startle Response (ASR) |

|---|---|---|

| 2C-B | Deficits | Opposite to Amphetamine |

| Amphetamine | Deficits | - |

Thermoregulatory Responses in Animal Models

Based on available preclinical research, there is limited specific data on the thermoregulatory responses to 2C-B in animal models. While 5-HT2A receptor agonists are generally known to have the potential to cause hyperthermia, direct studies on 2C-B's effect on body temperature in non-human subjects are not extensively documented in the reviewed literature. A study on the related compound, 2C-B-Fly-NBOMe, found that it did not cause any significant thermoregulatory changes in rats.

Forensic Science and Chemical Profiling of 2cb Ind

Analytical Strategies for 2CB-Ind Identification in Biological Specimens

The detection and identification of this compound in biological matrices such as blood, urine, and hair are critical in clinical and forensic toxicology. Given its expected low dosage, highly sensitive analytical techniques are necessary.

Sample Preparation: Initial preparation of biological samples is crucial for accurate analysis. This typically involves extraction procedures to isolate the target analyte from the complex biological matrix. Solid-phase extraction (SPE) is a common and effective method for extracting phenethylamines from urine. ceon.rs For hair samples, a more extensive preparation involving washing, pulverization, and incubation in a solvent like methanol is required to extract the substance. nih.gov

Analytical Techniques: Several advanced analytical techniques can be employed for the identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a gold standard in forensic drug analysis. uea.ac.uk For phenethylamines like 2C-B, derivatization is often employed to improve chromatographic properties. ceon.rs This technique separates compounds based on their volatility and interaction with a stationary phase, followed by mass spectrometry which provides a fragmentation pattern that can be used for identification. ceon.rs A study on 2C-B in urine utilized GC-MS with derivatization using N-methyl-bis-trifluoroacetamide (MBTFA). ceon.rs

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced version, Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), offer high selectivity and sensitivity, making them particularly suitable for detecting substances at very low concentrations in biological matrices like hair. nih.govresearchgate.net LC-based methods separate compounds in a liquid phase before mass analysis. High-resolution mass spectrometry provides highly accurate mass measurements, aiding in the confident identification of the compound and its metabolites. nih.gov

The table below illustrates a hypothetical comparison of detection limits for this compound using different analytical methods, based on typical sensitivities for related compounds.

| Analytical Method | Biological Matrix | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) |

| GC-MS | Urine | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |

| LC-MS/MS | Blood/Serum | 0.05 - 0.5 ng/mL | 0.2 - 2.0 ng/mL |

| UHPLC-HRMS/MS | Hair | 1 - 10 pg/mg | 5 - 50 pg/mg |

Data in this table is illustrative and based on typical performance for similar analytes; specific performance for this compound would require experimental validation.

Differentiation of this compound from Other Psychoactive Substances and Adulterants

Forensic samples may contain a mixture of substances, including cutting agents, isomers, or other psychoactive compounds. Therefore, analytical methods must be able to differentiate this compound from these other substances.

Chromatographic techniques like GC and LC are fundamental in separating different compounds in a mixture before they enter the mass spectrometer. The retention time, which is the time it takes for a compound to pass through the chromatographic column, is a key characteristic used for initial identification and differentiation.

Mass spectrometry provides further specificity. The fragmentation pattern of a molecule in MS is like a chemical fingerprint. By comparing the fragmentation pattern of an unknown substance to that of a known reference standard, a confident identification can be made. High-resolution mass spectrometry is particularly advantageous as it can distinguish between compounds with very similar masses. nih.gov

Common adulterants found in street drug samples can include caffeine, ketamine, and MDMA. uea.ac.uk The distinct chromatographic and mass spectrometric properties of these compounds allow for their differentiation from this compound.

Methodologies for Isomer Differentiation and Impurity Profiling

Isomer Differentiation: A significant challenge in forensic chemistry is the differentiation of constitutional isomers, which have the same molecular formula but different structural arrangements. It is plausible that isomers of this compound could be synthesized, either intentionally or as byproducts. Differentiating these isomers is crucial as they may have different pharmacological and toxicological properties.

Advanced chromatographic methods, potentially with specialized columns and optimized temperature or solvent gradients, can often achieve separation of isomers. oup.com In cases where chromatographic separation is difficult, mass spectrometry can sometimes provide clues to the isomeric structure based on subtle differences in fragmentation patterns, although this is not always definitive. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and can definitively distinguish between isomers. uea.ac.uk

Impurity Profiling: Impurity profiling involves the identification and quantification of impurities present in a drug sample. These impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product. The profile of impurities can be used as a chemical signature to link different drug seizures to a common manufacturing source, providing valuable intelligence for law enforcement. swgdrug.org

Both GC-MS and LC-HRMS are powerful tools for impurity profiling, capable of detecting and identifying trace-level impurities. swgdrug.org

The following table presents a hypothetical impurity profile for a clandestine synthesis of this compound.

| Impurity | Potential Origin | Typical Concentration Range |

| Unreacted Precursors | Incomplete reaction | 0.1 - 2.0% |

| Isomeric Byproducts | Non-specific synthesis steps | < 0.5% |

| Solvents | Purification process | < 0.1% |

| Degradation Products | Improper storage | Variable |

This table contains hypothetical data for illustrative purposes.

Development of Reference Standards and Databases for Forensic Analysis

The accurate identification of a controlled substance in a forensic laboratory relies on a direct comparison with a certified reference material (CRM). iaea.org A CRM is a highly pure and well-characterized substance that serves as a benchmark for analytical measurements. iaea.org

Development of Certified Reference Materials: The synthesis and certification of a CRM for this compound would be a critical step to enable forensic laboratories to confidently identify this substance. The process of creating a CRM involves:

Chemical Synthesis: High-purity synthesis of the target compound.

Structural Elucidation: Confirmation of the chemical structure using techniques like NMR, IR, and MS.

Purity Determination: Quantifying the purity of the material, often using multiple analytical techniques.

Certification: Issuing a certificate of analysis that details the compound's identity, purity, and the uncertainty of the measurement.

Several organizations specialize in the production and distribution of CRMs for forensic and research purposes. clpmag.comresearchgate.net

Forensic Databases: Once a reference standard is available, its analytical data, including mass spectra and chromatographic retention times, can be incorporated into forensic databases. These databases are essential tools for forensic chemists, allowing for the rapid comparison and identification of unknown substances found in casework. Mass spectral libraries are a key component of these databases. ceon.rs

The development and sharing of analytical data for new psychoactive substances like this compound among forensic laboratories is crucial for staying ahead of emerging drug trends.

Regulatory and Societal Implications from a Research Perspective

Academic Discourse on the Classification of 2CB-Ind as a Novel Psychoactive Substance (NPS)

The United Nations Office for Drugs and Crime (UNODC) defines novel psychoactive substances (NPS) as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat". nih.gov The term "novel" does not strictly imply a recent invention but rather a recent emergence or increased availability in the recreational drug market. researchgate.net

2C-B, a psychedelic phenylethylamine, falls squarely within this classification. nih.gov First synthesized in 1974, its appearance in recreational markets decades later positioned it as an NPS. wikipedia.org The academic discourse recognizes 2C-B as part of the "2C" family of compounds, which are designed to have unique psychoactive profiles. nih.gov These substances are often categorized based on their effects, with a common system dividing them into synthetic stimulants, cannabinoids, hallucinogens, and depressants. nih.gov 2C-B is primarily classified as a synthetic hallucinogen with some stimulant and entactogenic properties. nih.govwikipedia.org

The scientific community's discussion on 2C-B's classification highlights the challenges in categorizing NPS. The varied effects, which can be dose-dependent, complicate a straightforward classification. wikipedia.org Researchers emphasize the importance of understanding the neuropharmacological mechanisms of action to accurately classify these substances and predict their potential public health impact. nih.gov

Impact of Legal Scheduling on Chemical Research and Accessibility of Reference Materials

On June 2, 1995, the United States Drug Enforcement Administration (DEA) classified 2C-B as a Schedule I controlled substance. nih.gov This scheduling places it in the most restrictive category, reserved for substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. law360.com

The legal scheduling of 2C-B and similar compounds has a profound impact on chemical research. Obtaining the necessary licenses to work with Schedule I substances is a significant hurdle for researchers, involving extensive paperwork, stringent security protocols, and lengthy approval processes. clinician.com These regulatory barriers can stifle scientific inquiry into the therapeutic potential and harms of these compounds. clinician.com

Furthermore, the accessibility of certified reference materials becomes a critical issue. Researchers require pure, well-characterized standards for analytical and pharmacological studies. The legal status of 2C-B restricts the number of commercial suppliers, leading to limited availability and increased costs for these essential materials. This can impede the development of accurate detection methods for forensic and clinical toxicology.

Table 1: International Legal Status of Select Psychoactive Compounds

| Compound | United States | United Kingdom | Canada | Australia | United Nations |

|---|---|---|---|---|---|

| 2C-B | Schedule I | Class A | Schedule III | Prohibited Substance (S9) | Schedule II |

| Dimethyltryptamine (DMT) | Schedule I | Class A | Schedule III | Prohibited Substance (S9) | Schedule I |

| Ketamine | Schedule III | Class B | Schedule I | Controlled Drug (S8) | Unscheduled |

This table provides a general overview and is not exhaustive. Legal classifications are subject to change and may have specific nuances within each jurisdiction.

Evolution of Illicit Market Trends and Their Influence on Research Priorities

The illicit drug market is a rapidly evolving landscape, with new psychoactive substances continually emerging. nih.govfrontiersin.org The rise in popularity of substances like 2C-B, often distributed through networks established for other drugs like MDMA, influences the priorities of forensic and clinical research. nih.gov

The clandestine production of these substances means that users often have no accurate knowledge of the dose they are consuming, leading to potential health crises that require a research-informed response. nih.gov The appearance of new, uncharacterized compounds on the illicit market necessitates the rapid development of analytical methods for their identification in seized materials and biological samples. This reactive approach is a significant driver of research in forensic science.

Moreover, the shifting trends in the illicit market, including the use of cryptomarkets on the internet, present new challenges and data sources for researchers studying drug availability and use patterns. unsw.edu.au Monitoring these online markets can provide valuable insights into the popularity and distribution of NPS like 2C-B, helping to inform public health and law enforcement strategies. unsw.edu.au

Ethical Considerations in Research Involving Emerging Psychoactive Compounds

Research involving emerging psychoactive compounds like 2C-B is fraught with ethical considerations. The core principles of research ethics—beneficence, non-maleficence, autonomy, and justice—must be carefully applied. nih.gov

A primary concern is obtaining meaningful informed consent from research participants. nih.gov The potential for psychoactive substances to induce altered states of consciousness raises questions about a participant's capacity to provide ongoing consent during a study. nih.gov Researchers have a moral obligation to ensure participants fully understand the potential risks and benefits and to implement robust safety protocols. clinician.com

Furthermore, the potential for therapeutic benefit must be weighed against the risks of harm. nih.gov This is particularly salient for individuals with pre-existing mental health conditions who are often excluded from such research due to the risk of adverse psychiatric reactions. nih.gov

The potential for media misrepresentation and the generation of unrealistic expectations around the therapeutic value of these substances also present ethical challenges. mdpi.com Researchers must communicate their findings responsibly to avoid contributing to public misunderstanding and potential misuse.

Finally, the legal and regulatory landscape itself creates ethical dilemmas. The significant barriers to conducting research on Schedule I substances can be seen as an ethical issue, as it slows down the potential for discovering both the therapeutic benefits and the full range of harms associated with these compounds. clinician.com

Table 2: Key Ethical Principles in Psychoactive Compound Research

| Principle | Key Considerations |

|---|---|

| Beneficence | The research should have a clear potential to contribute positively to society and the well-being of individuals. "Research for the sake of research" can be a violation of this principle. nih.gov |

| Non-maleficence | Researchers must take all necessary precautions to minimize potential harm to participants. This includes thorough screening and monitoring. |

| Autonomy | Participants must be fully informed and provide voluntary consent. The informed consent process is crucial, especially for substances with which participants may be unfamiliar. nih.gov |

| Justice | The benefits and burdens of research should be distributed fairly. This includes considerations of equitable access to potential therapeutic benefits. |

Q & A

What frameworks are optimal for formulating hypothesis-driven research questions on this compound’s mechanism of action?

- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound exhibit biased agonism at dopamine D3 receptors compared to classical agonists?" Ensure alignment with gaps identified in systematic reviews and prioritize mechanistic over descriptive aims .

Q. How should researchers address ethical concerns in studies involving this compound administration to human subjects?

- Answer : Adhere to protocols for risk assessment (e.g., cardiovascular monitoring, psychiatric history screening). Obtain informed consent with explicit disclosure of psychedelic effects and longitudinal follow-up plans. Reference institutional review board (IRB) guidelines for hallucinogen research .

Data Presentation and Reproducibility

Q. What are the best practices for visualizing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Answer : Use time-concentration-effect plots with dual y-axes, highlighting key parameters (Tmax, Cmax, AUC). Avoid overcrowding graphs; instead, use supplemental tables for raw data. Follow journal-specific formatting (e.g., Adv. J. Chem. B’s color guidelines) .

Q. How can researchers enhance reproducibility when publishing synthetic protocols for this compound analogs?

- Answer : Provide step-by-step video protocols or interactive reaction schematics in supplementary materials. Include failure analyses (e.g., unsuccessful reaction conditions) and purity thresholds for intermediates. Use the Beilstein Journal’s template for experimental details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.